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Compound of Interest

Compound Name: N-Ethylaniline

Cat. No.: B1678211

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR)
spectra of N-ethylaniline, a key intermediate in the synthesis of various dyes,
pharmaceuticals, and other organic compounds. A detailed characterization using *H and 3C
NMR spectroscopy is presented, alongside a comparative analysis with structurally related
amines, aniline and N,N-diethylaniline. This document offers objective experimental data and
detailed protocols to aid researchers in compound identification and structural elucidation.

'H and **C NMR Spectral Data Comparison

The chemical shifts (8) in NMR spectroscopy are indicative of the electronic environment of the
nuclei. In aromatic amines, the nature of the substituent on the nitrogen atom significantly
influences the spectral data. The following table summarizes the experimental *H and 3C NMR
data for N-ethylaniline and compares it with its primary amine analogue, aniline, and its
tertiary amine counterpart, N,N-diethylaniline. All data is referenced to tetramethylsilane (TMS)
at 0.00 ppm.
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Chemical Coupling
Compound Nucleus Assignment  Shift (5, Multiplicity Constant (J,
ppm) Hz)
__ H-2', H-6'
N-Ethylaniline  tH 6.58 d -
(ortho)
H-3', H-5'
H 7.15 t -
(meta)
1H H-4' (para) 6.68 t -
H -NH- 3.42 s (broad) -
1H -CH2- 3.11 q 7.1
H -CHs 1.22 t 7.1
13C C-1 148.4 - -
13C C-2', C-6' 112.9 - -
13C C-3, C-5' 129.2 - -
13C c-4 117.2 - -
13C -CH2- 38.5 - -
13C -CHs 14.8 - -
N H-2, H-6
Aniline H 6.77 d 8.0
(ortho)
H-3, H-5
1H 7.28 t 7.3
(meta)
H H-4 (para) 6.89 t 7.3
1H -NH:z 3.68 s (broad) -
13C C-1 146.6 - -
13C C-2,C-6 115.2 - -
13C C-3,C-5 129.4 - -
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13C C-4 118.8
N,N- H-2, H-6
_ - 1H 6.62 d
Diethylaniline (ortho)
H-3, H-5
1H 7.19 t
(meta)
H H-4 (para) 6.63 t
1H -CHa- 3.37 q 7.1
1H -CHs 1.14 t 7.1
13C C-1 147.5
13C C-2,C-6 112.2
13C C-3,C-5 129.2
13C C-4 115.7
13C -CH2- 44.2
13C -CHs 12.6

Analysis of N-Ethylaniline Spectra

IH NMR Spectrum:

The *H NMR spectrum of N-ethylaniline shows distinct signals for the aromatic and aliphatic
protons. The aromatic region displays three sets of signals corresponding to the ortho, meta,
and para protons of the phenyl ring. The ortho protons (H-2', H-6") appear as a doublet at
approximately 6.58 ppm, while the para proton (H-4") resonates as a triplet around 6.68 ppm.
The meta protons (H-3', H-5') are observed as a triplet at about 7.15 ppm.

The ethyl group gives rise to a quartet at 3.11 ppm, corresponding to the methylene (-CH2-)
protons, which are coupled to the adjacent methyl protons. These methyl (-CHs) protons
appear as a triplet at 1.22 ppm. The broad singlet at 3.42 ppm is characteristic of the amine (-
NH-) proton.

13C NMR Spectrum:
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The 13C NMR spectrum of N-ethylaniline exhibits six distinct signals. The carbon attached to
the nitrogen (C-1") is the most deshielded aromatic carbon, appearing at 148.4 ppm. The
signals for the ortho (C-2', C-6") and para (C-4") carbons are observed upfield at 112.9 ppm and
117.2 ppm, respectively, due to the electron-donating effect of the amino group. The meta
carbons (C-3', C-5") resonate at 129.2 ppm. The aliphatic carbons of the ethyl group, -CHz- and
-CHs, appear at 38.5 ppm and 14.8 ppm, respectively.

Comparative Analysis

A comparison with aniline and N,N-diethylaniline reveals predictable trends. The substitution of
hydrogen atoms on the nitrogen with ethyl groups leads to a slight upfield shift of the ortho and
para proton signals, indicating increased electron density in the aromatic ring. In the 13C NMR,
the chemical shift of the aliphatic carbons provides clear evidence of the N-alkylation. The
methylene carbon in N-ethylaniline is significantly downfield compared to the methyl carbon, a
typical observation for ethyl groups.

Visualizing the Structure and Experimental
Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical
structure of N-ethylaniline with labeled proton and carbon environments, and a general
workflow for NMR analysis.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1678211?utm_src=pdf-body
https://www.benchchem.com/product/b1678211?utm_src=pdf-body
https://www.benchchem.com/product/b1678211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

N-Ethylaniline Structure with NMR Assignments

Aromatic Ring

Ethylamino Group

Click to download full resolution via product page

Caption: Structure of N-Ethylaniline with atom numbering for NMR correlation.
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Sample Preparation

Data Acquisition
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Shim Magnetic Field

Acquire 'H NMR Spectrum

Acquire 3C NMR Spectrum

Data Processvng & Analysis

Fourier Transform & Phase Correction

Integrate Signals & Determine Chemical Shifts

Analyze Splitting Patterns & Coupling Constants

Correlate Data to Molecular Structure
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Caption: General experimental workflow for NMR spectroscopy.
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Experimental Protocols

The following are generalized protocols for acquiring *H and 3C NMR spectra. Instrument-
specific parameters may require optimization.

Sample Preparation:

Weigh approximately 5-10 mg of the analytical sample.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCls).[1]

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

Transfer the clear solution to a clean, dry 5 mm NMR tube.

1H NMR Spectroscopy:

Spectrometer: 400 MHz NMR Spectrometer (or higher field strength for better resolution).
e Solvent: CDCls.

e Temperature: 298 K.

e Pulse Program: Standard single-pulse (zg30).[2]

e Number of Scans: 16-32.

e Relaxation Delay: 1.0 s.[2]

e Spectral Width: -2 to 12 ppm.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

13C NMR Spectroscopy:

e Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz *H frequency).

e Solvent: CDCls.
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e Temperature: 298 K.

e Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

e Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay: 2.0 s.

e Spectral Width: 0 to 220 ppm.

» Reference: CDCIls solvent peak at 77.16 ppm, referenced to TMS at 0.00 ppm.

This guide provides a foundational understanding of the NMR characterization of N-
ethylaniline. For more in-depth structural elucidation, advanced NMR techniques such as
COSY, HSQC, and HMBC experiments can be employed to confirm proton-proton and proton-
carbon correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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